REACTION_CXSMILES
|
ON1C(CC(C)CC(C)(C)C)=CC(C)=CC1=O.[OH:18][N:19]1[C:24]([CH:25]2[CH2:30][CH:29]3C[CH:26]2[CH2:27][CH2:28]3)=[CH:23][C:22]([CH3:32])=[CH:21][C:20]1=[O:33].C1(CCC2C(=O)NC=CC=2)C=CC=CC=1>>[OH:18][N:19]1[C:24]([CH:25]2[CH2:30][CH2:29][CH2:28][CH2:27][CH2:26]2)=[CH:23][C:22]([CH3:32])=[CH:21][C:20]1=[O:33]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ON1C(C=C(C=C1CC(CC(C)(C)C)C)C)=O
|
Name
|
6-n-heptyl- or -6-isoheptyl-2-pyridone
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
1-hydroxy-4-methyl-6-octyl- or -6-isooctyl-2-pyridone
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
cyclohexyl
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
methyl
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ON1C(C=C(C=C1C1C2CCC(C1)C2)C)=O
|
Name
|
1-hydroxy-3,4-dimethyl-6-benzyl- or -6-dimethylbenzyl-2-pyridone
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)CCC=1C(NC=CC1)=O
|
Name
|
1-hydroxy-4-methyl-6-cyclohexylmethyl- or 6-cyclohexylethyl-2-pyridone
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
|
Smiles
|
ON1C(C=C(C=C1C1CCCCC1)C)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |